molecular formula C15H16N2O3S2 B14886347 Ethyl 2,5-dimethyl-4-oxo-2-(thiophen-2-yl)-1,2,3,4-tetrahydrothieno[3,4-d]pyrimidine-7-carboxylate

Ethyl 2,5-dimethyl-4-oxo-2-(thiophen-2-yl)-1,2,3,4-tetrahydrothieno[3,4-d]pyrimidine-7-carboxylate

Cat. No.: B14886347
M. Wt: 336.4 g/mol
InChI Key: UGUSFEIFDZORLU-UHFFFAOYSA-N
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Description

Ethyl 2,5-dimethyl-4-oxo-2-(thiophen-2-yl)-1,2,3,4-tetrahydrothieno[3,4-d]pyrimidine-7-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes a thiophene ring, a pyrimidine ring, and an ester functional group. The presence of these rings and functional groups makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2,5-dimethyl-4-oxo-2-(thiophen-2-yl)-1,2,3,4-tetrahydrothieno[3,4-d]pyrimidine-7-carboxylate typically involves multi-step reactions. One common method includes the condensation of thiophene-2-carbaldehyde with ethyl acetoacetate in the presence of a base to form an intermediate. This intermediate then undergoes cyclization with guanidine to form the pyrimidine ring. The final product is obtained after esterification and purification steps .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the reaction conditions such as temperature, pressure, and solvent choice are optimized to ensure the highest purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,5-dimethyl-4-oxo-2-(thiophen-2-yl)-1,2,3,4-tetrahydrothieno[3,4-d]pyrimidine-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .

Scientific Research Applications

Ethyl 2,5-dimethyl-4-oxo-2-(thiophen-2-yl)-1,2,3,4-tetrahydrothieno[3,4-d]pyrimidine-7-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2,5-dimethyl-4-oxo-2-(thiophen-2-yl)-1,2,3,4-tetrahydrothieno[3,4-d]pyrimidine-7-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds like suprofen and articaine share the thiophene ring structure.

    Pyrimidine Derivatives: Compounds such as 5-fluorouracil and cytosine have similar pyrimidine rings.

Uniqueness

What sets Ethyl 2,5-dimethyl-4-oxo-2-(thiophen-2-yl)-1,2,3,4-tetrahydrothieno[3,4-d]pyrimidine-7-carboxylate apart is its unique combination of the thiophene and pyrimidine rings along with the ester functional group. This unique structure contributes to its diverse chemical reactivity and potential biological activities .

Properties

Molecular Formula

C15H16N2O3S2

Molecular Weight

336.4 g/mol

IUPAC Name

ethyl 2,5-dimethyl-4-oxo-2-thiophen-2-yl-1,3-dihydrothieno[3,4-d]pyrimidine-7-carboxylate

InChI

InChI=1S/C15H16N2O3S2/c1-4-20-14(19)12-11-10(8(2)22-12)13(18)17-15(3,16-11)9-6-5-7-21-9/h5-7,16H,4H2,1-3H3,(H,17,18)

InChI Key

UGUSFEIFDZORLU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2C(=C(S1)C)C(=O)NC(N2)(C)C3=CC=CS3

Origin of Product

United States

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